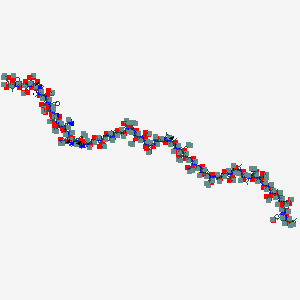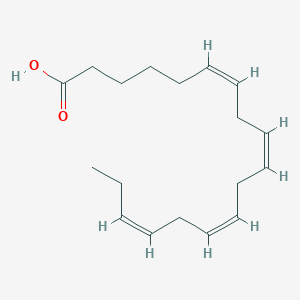
1-(Pyridin-2-yl)cyclopropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-2-yl)cyclopropanol is an organic compound with the molecular formula C8H9NO. It features a cyclopropanol ring attached to a pyridine ring, making it a unique structure with interesting chemical properties. This compound is known for its applications in various fields, including synthetic chemistry and medicinal research.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of pyridine with cyclopropanol under specific conditions. For instance, the visible-light-induced C4-selective functionalization of pyridinium salts with cyclopropanols has been reported . This method involves the use of blue LEDs for irradiation and employs N-amidopyridinium salts as reactants.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of transition metal catalysis under oxidative conditions to promote the ring-opening functionalization of cyclopropanols .
化学反応の分析
Types of Reactions: 1-(Pyridin-2-yl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions include β-pyridylated (aryl)ketones, aldehydes, and esters .
科学的研究の応用
1-(Pyridin-2-yl)cyclopropanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(Pyridin-2-yl)cyclopropanol involves its interaction with various molecular targets and pathways. For instance, the compound can undergo ring-opening reactions to form β-keto radicals, which then participate in nucleophilic radical addition to electron-deficient heterocycles . This process is facilitated by the presence of transition metal catalysts or photoredox catalysis.
類似化合物との比較
1-(Pyridin-2-yl)cyclopropanol can be compared with other cyclopropanol derivatives, such as:
1-Methylcyclopropanol: Similar in structure but lacks the pyridine ring.
Cyclopropanol: The simplest form without any substituents.
Cyclopropanol derivatives with different substituents: These compounds vary in their chemical properties and reactivity based on the nature of the substituents.
The uniqueness of this compound lies in its combination of the cyclopropanol ring and the pyridine ring, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
1-pyridin-2-ylcyclopropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8(4-5-8)7-3-1-2-6-9-7/h1-3,6,10H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIKUCHBTBEAGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)


![2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B140101.png)








